3-Bromo-5-(tert-butyl)pyridine chemical structure and CAS number
3-Bromo-5-(tert-butyl)pyridine chemical structure and CAS number
An In-Depth Technical Guide to 3-Bromo-5-(tert-butyl)pyridine: A Key Heterocyclic Building Block
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-Bromo-5-(tert-butyl)pyridine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.
Core Chemical Identity and Properties
3-Bromo-5-(tert-butyl)pyridine is a disubstituted pyridine derivative. The strategic placement of a bromine atom and a tert-butyl group makes it a versatile intermediate for introducing the 5-(tert-butyl)pyridin-3-yl moiety into more complex molecular architectures.
The chemical structure is defined by a pyridine ring substituted with a bromine atom at the 3-position and a tert-butyl group at the 5-position.
Chemical Structure:
Identifier Information:
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IUPAC Name: 3-bromo-5-tert-butylpyridine[2]
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1209458-34-3 | [4] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [4] |
| Synonyms | 3-bromo-5-tert-butylpyridine | |
| MDL Number | MFCD14702750 | [2][4] |
Synthesis and Purification: A Strategic Approach
The synthesis of 3-Bromo-5-(tert-butyl)pyridine is not commonly detailed in introductory literature but can be achieved through established methodologies for pyridine functionalization. A logical and robust approach involves the direct bromination of 3-(tert-butyl)pyridine.
Causality of the Synthetic Strategy: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the tert-butyl group is an activating, ortho-, para-director in classical electrophilic aromatic substitution. In the context of the pyridine ring, its electron-donating nature slightly mitigates the ring's deactivation. The reaction's regioselectivity, favoring bromination at the 3-position (meta to the nitrogen and ortho to the tert-butyl group), is a result of the complex interplay between the directing effects of the nitrogen atom and the alkyl substituent.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 3-Bromo-5-(tert-butyl)pyridine.
Exemplary Experimental Protocol: This protocol is a representative methodology based on general procedures for pyridine bromination and should be adapted and optimized.
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Reaction Setup: To a solution of 3-(tert-butyl)pyridine (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq.) if required.
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Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq.) or elemental bromine (1.1 eq.), dropwise over 30-60 minutes. The choice of brominating agent is critical; NBS is often preferred for its milder nature and easier handling.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine. Neutralize the mixture with a base such as sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-Bromo-5-(tert-butyl)pyridine.
Chemical Reactivity and Applications in Drug Discovery
The utility of 3-Bromo-5-(tert-butyl)pyridine as a building block stems from the distinct reactivity of its functional groups.
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The Bromo Group: This is the primary reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for assembling complex molecular frameworks.[5]
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The Pyridine Nitrogen: The basic nitrogen atom can act as a hydrogen bond acceptor, a coordination site for metal catalysts, or it can be protonated or alkylated.
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The Tert-butyl Group: This bulky, lipophilic group is often incorporated into drug candidates to improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes). It also increases the compound's lipophilicity, which can enhance membrane permeability.
Key Reactions for Drug Development:
Caption: Reactivity of 3-Bromo-5-(tert-butyl)pyridine in key cross-coupling reactions.
The ability to use this compound in reactions like Suzuki, Stille, and Buchwald-Hartwig aminations allows for the systematic and modular construction of compound libraries for screening.[4] This modularity is highly valued in lead optimization, where analogues are synthesized to fine-tune pharmacological properties. For instance, related brominated heterocyclic cores are found in molecules developed as potent enzyme inhibitors for conditions like diabetes.[6]
Safety, Handling, and Storage
As a laboratory chemical, 3-Bromo-5-(tert-butyl)pyridine must be handled with appropriate care. The following information is derived from typical supplier safety data.
GHS Hazard Classification:
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Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning[4]
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Hazard Statements:
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]
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Safe Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[7][8]
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Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[10]
Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
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Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Conclusion
3-Bromo-5-(tert-butyl)pyridine is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites—the bromine atom for cross-coupling and the pyridine nitrogen for polar interactions—combined with the modulating effects of the tert-butyl group, make it a strategic component in the design of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in drug discovery and development programs.
References
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3-Bromo-5-(tert-butyl)pyridine, 97% Purity, C9H12BrN, 1 gram . CP Lab Safety. [Link]
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Modern advances in heterocyclic chemistry in drug discovery . Royal Society of Chemistry. [Link]
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Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties . PubMed. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 3-Bromo-5-(tert-butyl)pyridine | 1209458-34-3 [sigmaaldrich.com]
- 3. 3-Bromo-5-(tert-butyl-d9)-pyridine | 1643542-44-2 [chemicalbook.com]
- 4. 1209458-34-3 | 3-Bromo-5-(tert-butyl)pyridine | Bromides | Ambeed.com [ambeed.com]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
